7-(4-phenylpiperazin-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
7-(4-Phenyl-piperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a phenyl group, fused with a triazolopyrimidine moiety, making it a unique structure with promising biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Phenyl-piperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would include the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7-(4-Phenyl-piperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 7-(4-Phenyl-piperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation . The compound binds to these kinases, disrupting their signaling pathways and leading to reduced cell growth and induced apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another piperazine derivative with potential serotonin reuptake inhibitory activity.
1,2,4-Triazolo[4,3-c]quinazolines: Compounds with similar triazolopyrimidine structures, showing anticancer activity.
Uniqueness
7-(4-Phenyl-piperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is unique due to its specific combination of a piperazine ring with a triazolopyrimidine moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H16N6O |
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Molecular Weight |
296.33 g/mol |
IUPAC Name |
7-(4-phenylpiperazin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C15H16N6O/c22-15-18-17-14-10-13(16-11-21(14)15)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,18,22) |
InChI Key |
BLPBJHUSDYNFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC4=NNC(=O)N4C=N3 |
Origin of Product |
United States |
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